molecular formula C20H30N2O3S B298681 N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide

N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide

Cat. No. B298681
M. Wt: 378.5 g/mol
InChI Key: QIKLQZNFCRERQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized by Pfizer in 2003 and has since been studied extensively for its potential use in treating autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential use in treating autoimmune diseases, specifically rheumatoid arthritis and psoriasis. N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide plays a crucial role in the signaling pathway of cytokines, which are involved in the immune response. By inhibiting this compound, CP-690,550 can reduce inflammation and prevent damage to joints and skin. Clinical trials have shown promising results, with CP-690,550 demonstrating efficacy in reducing symptoms and improving quality of life for patients with rheumatoid arthritis and psoriasis.

Mechanism of Action

CP-690,550 inhibits N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide by binding to the ATP-binding site of the enzyme, preventing its activation and downstream signaling. This leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, and interferon-gamma. By reducing the immune response, CP-690,550 can prevent damage to tissues and organs in autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a selective and reversible inhibition of this compound, with minimal effects on other JAK family members. This specificity reduces the risk of side effects and toxicity. CP-690,550 has also been shown to have a long half-life, allowing for once-daily dosing. In clinical trials, CP-690,550 has been well-tolerated, with the most common side effects being headache, diarrhea, and upper respiratory tract infections.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for lab experiments, including its specificity for N-Cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide, long half-life, and well-tolerated side effect profile. However, there are also limitations to its use. CP-690,550 is a small molecule inhibitor, which can have off-target effects and may not be suitable for all research questions. Additionally, CP-690,550 is a patented compound, which can limit its availability and use in research.

Future Directions

There are several future directions for research on CP-690,550. One area of interest is its potential use in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, researchers are exploring the use of CP-690,550 in combination with other therapies, such as biologics, to improve efficacy and reduce side effects. Finally, there is ongoing research into the mechanism of action of CP-690,550, which could lead to the development of new therapies for autoimmune diseases.

Synthesis Methods

The synthesis of CP-690,550 involves several steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with cyclohexylamine to form N-cyclohexyl-4-methylbenzenesulfonamide. This compound is then reacted with 2-oxo-2-piperidin-1-ylethylamine to form the final product, CP-690,550. The synthesis method has been optimized over the years to improve yield and purity.

properties

Molecular Formula

C20H30N2O3S

Molecular Weight

378.5 g/mol

IUPAC Name

N-cyclohexyl-4-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C20H30N2O3S/c1-17-10-12-19(13-11-17)26(24,25)22(18-8-4-2-5-9-18)16-20(23)21-14-6-3-7-15-21/h10-13,18H,2-9,14-16H2,1H3

InChI Key

QIKLQZNFCRERQV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCC2)C3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCC2)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.